1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Its structure features a thieno[3,2-d]pyrimidine-2,4-dione core substituted at the N1-position with a 3-(4-bromophenyl)-1,2,4-oxadiazole moiety and at the N3-position with a p-tolyl group. The 4-bromophenyl and p-tolyl substituents likely influence its electronic and steric properties, modulating interactions with biological targets .
Properties
CAS No. |
1251710-48-1 |
|---|---|
Molecular Formula |
C22H15BrN4O3S |
Molecular Weight |
495.35 |
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15BrN4O3S/c1-13-2-8-16(9-3-13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-4-6-15(23)7-5-14/h2-11H,12H2,1H3 |
InChI Key |
BAEHBFMFIXSGPV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the oxadiazole ring: This step involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Coupling reactions: The oxadiazole intermediate is then coupled with a thienopyrimidine derivative through a series of condensation reactions, often involving the use of coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and thieno[3,2-d]pyrimidine moieties exhibit significant anticancer properties. The structural features of 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Studies:
- A study demonstrated that similar oxadiazole derivatives showed selective cytotoxicity against various cancer cell lines, indicating a promising avenue for developing new anticancer agents .
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Compounds with bromophenyl and oxadiazole groups have been reported to exhibit activity against various bacterial strains.
Research Findings:
- Investigations into related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially improving membrane penetration .
Photophysical Properties
The incorporation of oxadiazole units in organic materials is known to enhance their photophysical properties. This compound may be utilized in the development of organic light-emitting diodes (OLEDs) or as a fluorescent probe due to its expected strong light absorption and emission characteristics.
Research Insights:
- Studies on similar thieno[3,2-d]pyrimidine derivatives have reported favorable photophysical properties suitable for optoelectronic applications .
Enzyme Inhibition
The structural configuration of this compound suggests potential as an enzyme inhibitor. Compounds with similar frameworks have been explored for inhibiting enzymes involved in disease pathways.
Case Study:
- Research has shown that oxadiazole derivatives can inhibit specific kinases implicated in cancer progression. This property could be harnessed for therapeutic interventions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further investigation through experimental studies.
Comparison with Similar Compounds
Substituent Variations in Thienopyrimidine Derivatives
Several analogues with structural modifications have been synthesized and studied (Table 1):
*Estimated based on analogous structures.
Key Observations :
- Electron-Withdrawing vs. The p-tolyl group (electron-donating) may improve metabolic stability relative to the 4-fluorobenzyl group .
- Core Modifications: Replacement of the thienopyrimidine-2,4-dione core with pyrimidine-2,4,6-trione (–5) eliminates the sulfur-containing thiophene ring, reducing planarity and possibly altering target selectivity .
Biological Activity
The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel heterocyclic derivative that combines multiple pharmacologically relevant moieties. Its structure incorporates a thieno[3,2-d]pyrimidine core along with an oxadiazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 414.25 g/mol. The presence of the oxadiazole ring is significant as it contributes to various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit broad-spectrum antimicrobial activity. A systematic review highlighted that derivatives of oxadiazoles demonstrate efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. For example:
- Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, often outperforming standard antibiotics like gentamicin .
- Antifungal Activity : Compounds with oxadiazole structures also exhibit antifungal properties against strains such as Candida albicans and Aspergillus niger.
Anticancer Activity
The thieno[3,2-d]pyrimidine framework is associated with anticancer activities. Several studies have reported that derivatives of this class can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation or induce oxidative stress leading to cell death .
- Case Studies : In vitro studies have demonstrated that certain oxadiazole derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Anti-inflammatory Activity
Compounds featuring oxadiazole rings have been noted for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
The biological activity of This compound is likely mediated through its interaction with various molecular targets:
- Receptor Binding : It may act on specific receptors involved in inflammation and cancer progression.
- Enzyme Inhibition : The compound could inhibit enzymes crucial for bacterial survival or cancer cell proliferation.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
